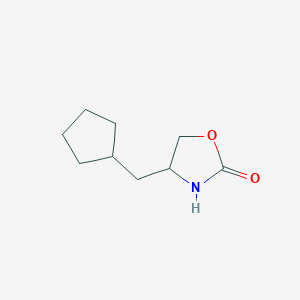
4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one
Übersicht
Beschreibung
4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 1935104-82-7 |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidinone structure is known to influence its binding affinity to specific receptors and enzymes.
- Antimicrobial Activity : Studies indicate that oxazolidinones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome.
- CNS Activity : Preliminary research suggests potential effects on the central nervous system (CNS), with implications for treating neurological disorders. The compound may modulate neurotransmitter systems, although specific pathways remain to be fully elucidated.
Antimicrobial Properties
Research has demonstrated that compounds within the oxazolidinone class show efficacy against various bacterial strains, including those resistant to traditional antibiotics. For instance:
- Case Study : A study conducted by Bottari et al. (1972) assessed the activity of several oxazolidinone derivatives, revealing that modifications in the side chains significantly influenced their antibacterial potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of cyclopentyl groups enhances lipophilicity, potentially improving membrane penetration and bioavailability. Variations in substituents on the oxazolidinone ring can lead to different pharmacological profiles.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antiviral Properties : Recent investigations into oxazolidinone derivatives have suggested antiviral activity against various viral infections. For example, derivatives have shown promise against Zika virus and other flaviviruses .
- Neuroprotective Effects : Emerging evidence points toward neuroprotective properties in certain oxazolidinone derivatives, suggesting potential applications in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(cyclopentylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)5-7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTPEPYEBJXBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2COC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















